

# Balcinrenone Clinical Trial Data: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Balcinrenone |           |  |  |
| Cat. No.:            | B605790      | Get Quote |  |  |

This guide provides a comprehensive comparison of clinical trial data for **Balcinrenone**, an investigational selective mineralocorticoid receptor modulator, against established alternative treatments for chronic kidney disease (CKD) and heart failure (HF). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current clinical landscape.

### **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the key quantitative data from major clinical trials of **Balcinrenone** and its alternatives.

### **Chronic Kidney Disease (CKD)**



| Trial                               | Drug                                                          | Primary<br>Efficacy<br>Endpoint                                                                                             | Change in Urine Albumin-to- Creatinine Ratio (UACR)                         | Change in Estimated Glomerular Filtration Rate (eGFR)                    | Key Safety<br>Findings                                                                  |
|-------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| MIRO-CKD[1]<br>[2][3]               | Balcinrenone<br>(15mg &<br>40mg) +<br>Dapagliflozin<br>(10mg) | Relative<br>change in<br>UACR from<br>baseline to<br>week 12.                                                               | -22.8%<br>(15mg) and<br>-32.8%<br>(40mg) vs.<br>Dapagliflozin<br>alone.     | An initial modest reduction was observed in the Balcinrenone groups.[2]  | Hyperkalemia<br>: 6% (15mg),<br>7% (40mg)<br>vs. 5% in the<br>control group.<br>[1]     |
| FIDELIO-<br>DKD[4][5]               | Finerenone                                                    | Composite of kidney failure, a sustained ≥40% decrease in eGFR from baseline, or renal death.                               | -35.1%<br>change from<br>baseline at 1<br>year.[4]                          | Initial median<br>decline of 3.3<br>mL/min/1.73<br>m² at 4<br>months.[4] | Hyperkalemia<br>leading to<br>discontinuatio<br>n: 1.7% vs.<br>0.6% with<br>placebo.[6] |
| FIGARO-<br>DKD[7][8][9]<br>[10][11] | Finerenone                                                    | Composite of cardiovascula r death, nonfatal myocardial infarction, nonfatal stroke, or hospitalizatio n for heart failure. | Not the primary endpoint, but finerenone has been shown to reduce UACR.[12] | Not the primary endpoint.                                                | Hyperkalemia incidence was double that of placebo (10.8% vs. 5.3%).[8]                  |
| DAPA-<br>CKD[13][14]<br>[15][16]    | Dapagliflozin                                                 | Composite of sustained ≥50% decline                                                                                         | Significantly reduced                                                       | Significantly reduced the                                                | Generally<br>well-tolerated<br>with a                                                   |



|                            |               | in eGFR,<br>end-stage<br>kidney<br>disease, or<br>renal or<br>cardiovascula<br>r death.                 | compared to placebo.                       | decline in<br>eGFR.[17]                 | consistent<br>safety profile.<br>[16]                                                  |
|----------------------------|---------------|---------------------------------------------------------------------------------------------------------|--------------------------------------------|-----------------------------------------|----------------------------------------------------------------------------------------|
| CREDENCE[ 18][19][20] [21] | Canagliflozin | Composite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascula r death. | Significantly reduced compared to placebo. | Slowed the progression of eGFR decline. | No significant differences in rates of amputation or fracture compared to placebo.[19] |

## **Heart Failure (HF)**



| Trial                           | Drug                                                         | Primary Efficacy<br>Endpoint                                                   | Key<br>Cardiovascular<br>Outcomes                                                                                                     | Key Safety<br>Findings                                                                                                                                          |
|---------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MIRACLE[5][23]<br>[24][25]      | Balcinrenone<br>(15, 50, 150mg)<br>+ Dapagliflozin<br>(10mg) | Relative<br>reductions in<br>UACR from<br>baseline to week<br>12.              | Non-significant trends towards reduced N-terminal pro-B-type natriuretic peptide levels. [23][24][25]                                 | Possible dosedependent increases in serum potassium and reduced eGFR at the highest dose. Hyperkalemia led to discontinuation in two participants. [23][24][25] |
| RALES[26][27]<br>[28][29][30]   | Spironolactone                                               | Death from all causes.                                                         | 30% reduction in all-cause mortality. 35% reduction in hospitalization for heart failure. [26][28][29][30]                            | Gynecomastia or<br>breast pain<br>reported in 10%<br>of men.[27]                                                                                                |
| EPHESUS[31]<br>[32][33][34][35] | Eplerenone                                                   | Death from any cause, and death or hospitalization from cardiovascular causes. | 15% relative risk reduction in all-cause mortality. 13% relative risk reduction in cardiovascular mortality/hospitali zation.[32][34] | Serious hyperkalemia was higher in the eplerenone group (5.5% vs. 3.9%).[34]                                                                                    |

## **Experimental Protocols**

**Balcinrenone:** MIRO-CKD Trial Protocol[1][4][37]



- Objective: To evaluate the efficacy, safety, and tolerability of balcinrenone/dapagliflozin compared with dapagliflozin alone on patients with chronic kidney disease and albuminuria.
- Study Design: A Phase IIb, multicenter, randomized, double-blind, dose-finding, parallel-group, double-dummy study.
- Participant Population: Adults with CKD, eGFR ≥ 25 to < 60 mL/min/1.73 m², and UACR > 100 to ≤ 5000 mg/g.
- Intervention: Participants were randomized (1:1:1) to receive Balcinrenone/dapagliflozin 15 mg/10 mg, Balcinrenone/dapagliflozin 40 mg/10 mg, or Dapagliflozin 10 mg once daily for 12 weeks.
- Primary Endpoint: The relative change in UACR from baseline to week 12.

### Finerenone: FIDELIO-DKD Trial Protocol[5][6][38]

- Objective: To determine if finerenone reduces the risk of a composite kidney outcome in patients with CKD and type 2 diabetes.
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.
- Participant Population: Adults with type 2 diabetes and CKD.
- Intervention: Patients were randomized 1:1 to receive finerenone (10 or 20 mg once daily) or placebo, in addition to standard of care.
- Primary Endpoint: A composite of time to first occurrence of kidney failure, a sustained decrease in eGFR ≥ 40% from baseline, or death from renal causes.

### Dapagliflozin: DAPA-CKD Trial Protocol[16][17]

- Objective: To determine the effect of dapagliflozin on renal and cardiovascular events in patients with CKD.
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.



- Participant Population: 4,304 adults with eGFR ranging from 25 to 75ml/min/1.73m<sup>2</sup> and a urinary albumin-to-creatinine ratio of 200 to 5,000mg/g, with or without type 2 diabetes.
- Intervention: Participants were randomly assigned to receive either dapagliflozin 10mg or a placebo daily.
- Primary Endpoint: A composite of sustained decline in estimated glomerular filtration rate
   ≥50%, end-stage kidney disease, or kidney or cardiovascular death.

# Visualizations Signaling Pathway of Balcinrenone





Click to download full resolution via product page

Caption: Balcinrenone's mechanism of action as a mineralocorticoid receptor modulator.



### **Experimental Workflow: MIRO-CKD Trial**



Click to download full resolution via product page

Caption: A simplified workflow of the MIRO-CKD clinical trial design.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Balcinrenone Enhances Dapagliflozin in CKD Patients | Radcliffe Cardiovascular-Renal-Metabolic [radcliffecvrm.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Efficacy and safety of balcinrenone and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose–Exposure–Response Analysis of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone on UACR and eGFR: An Analysis from FIDELIO-DKD - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Efficacy and safety of balcinrenone and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular and kidney outcomes with finerenone in patients with type 2 diabetes and chronic kidney disease: the FIDELITY pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Finerenone Reduces Risk of Incident Heart Failure in Patients With Chronic Kidney Disease and Type 2 Diabetes: Analyses From the FIGARO-DKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finerenone improves cardiovascular outcomes in patients with Type 2 Diabetes and CKD [diabetesincontrol.com]
- 9. Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease American College of Cardiology [acc.org]
- 10. hcplive.com [hcplive.com]
- 11. karger.com [karger.com]
- 12. Kidney outcomes with finerenone: an analysis from the FIGARO-DKD study PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesonthenet.com [diabetesonthenet.com]
- 14. Dapagliflozin And Prevention of Adverse outcomes in Chronic Kidney Disease -American College of Cardiology [acc.org]
- 15. Effect of Dapagliflozin on Clinical Outcomes in Patients With Chronic Kidney Disease, With and Without Cardiovascular Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.co.za [journals.co.za]
- 17. trial.medpath.com [trial.medpath.com]
- 18. CREDENCE Trial: Canagliflozin Improved Renal Outcomes in Patients with Type 2
   Diabetes | Docwire News [docwirenews.com]
- 19. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarindexing.com [scholarindexing.com]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. ajmc.com [ajmc.com]
- 23. research.regionh.dk [research.regionh.dk]
- 24. researchprofiles.ku.dk [researchprofiles.ku.dk]



- 25. Balcinrenone plus dapagliflozin in patients with heart failure and chronic kidney disease: Results from the phase 2b MIRACLE trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 2minutemedicine.com [2minutemedicine.com]
- 27. Randomized Aldactone Evaluation Study American College of Cardiology [acc.org]
- 28. Spironolactone and Outcomes in Older Patients with Heart Failure and Reduced Ejection Fraction PMC [pmc.ncbi.nlm.nih.gov]
- 29. droracle.ai [droracle.ai]
- 30. static1.squarespace.com [static1.squarespace.com]
- 31. Timing of eplerenone initiation and outcomes in patients with heart failure after acute myocardial infarction complicated by left ventricular systolic dysfunction: insights from the EPHESUS trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. EPHESUS: Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study [medscape.org]
- 33. medscape.com [medscape.com]
- 34. Eplerenone Post-AMI Heart Failure Efficacy and Survival Study American College of Cardiology [acc.org]
- 35. medscape.com [medscape.com]
- To cite this document: BenchChem. [Balcinrenone Clinical Trial Data: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605790#cross-study-comparison-of-balcinrenone-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com